

comparing (aS)-PH-797804 and SB203580 efficacy

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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

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A Comprehensive Comparison of p38 MAPK Inhibitors: **(aS)-PH-797804** vs. SB203580

This guide provides a detailed, data-driven comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: **(aS)-PH-797804** and SB203580. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy, selectivity, and experimental considerations of these two compounds.

Introduction

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease[1]. **(aS)-PH-797804** and SB203580 are both inhibitors of p38 MAPK, but they belong to different generations of inhibitors with distinct pharmacological profiles. SB203580 is a first-generation pyridinyl imidazole inhibitor that has been widely used as a research tool to elucidate the role of the p38 pathway[2]. **(aS)-PH-797804** is a more recently developed, highly selective, and potent N-phenyl pyridinone inhibitor that has undergone clinical investigation[3][4]. This guide will compare these two inhibitors based on their mechanism of action, potency, selectivity, and cellular activity, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison

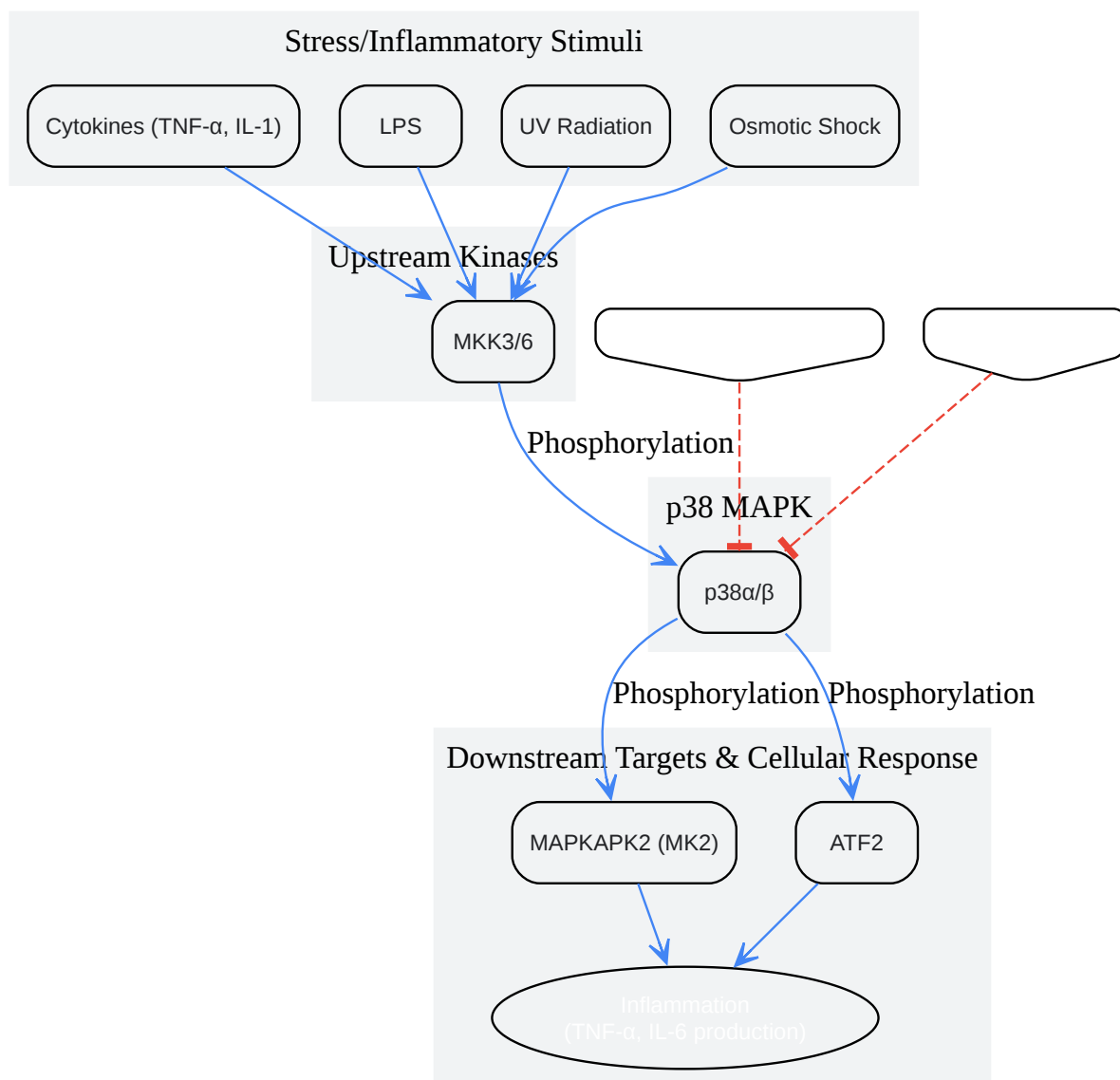
The following table summarizes the key quantitative data for **(aS)-PH-797804** and SB203580, compiled from various sources. It is important to note that direct comparisons of IC50 values

should be made with caution, as experimental conditions can vary between studies.

Feature	(aS)-PH-797804	SB203580
Target(s)	p38α/β MAPK[5]	p38α/β MAPK, Akt (PKB)[2]
IC50 (p38α)	26 nM[5]	~50-600 nM (varies by study)
IC50 (p38β)	102 nM[5]	Less potent than against p38α
Cellular IC50 (LPS-induced TNF-α)	5.9 nM (U937 cells)[5]	Varies significantly with cell type and conditions
Selectivity	Highly selective (>500-fold against a large kinase panel) [4][6]	Known to inhibit other kinases (e.g., Akt, Raf-1 at higher concentrations)[2]
Mechanism of Action	ATP-competitive[3]	ATP-competitive[2]

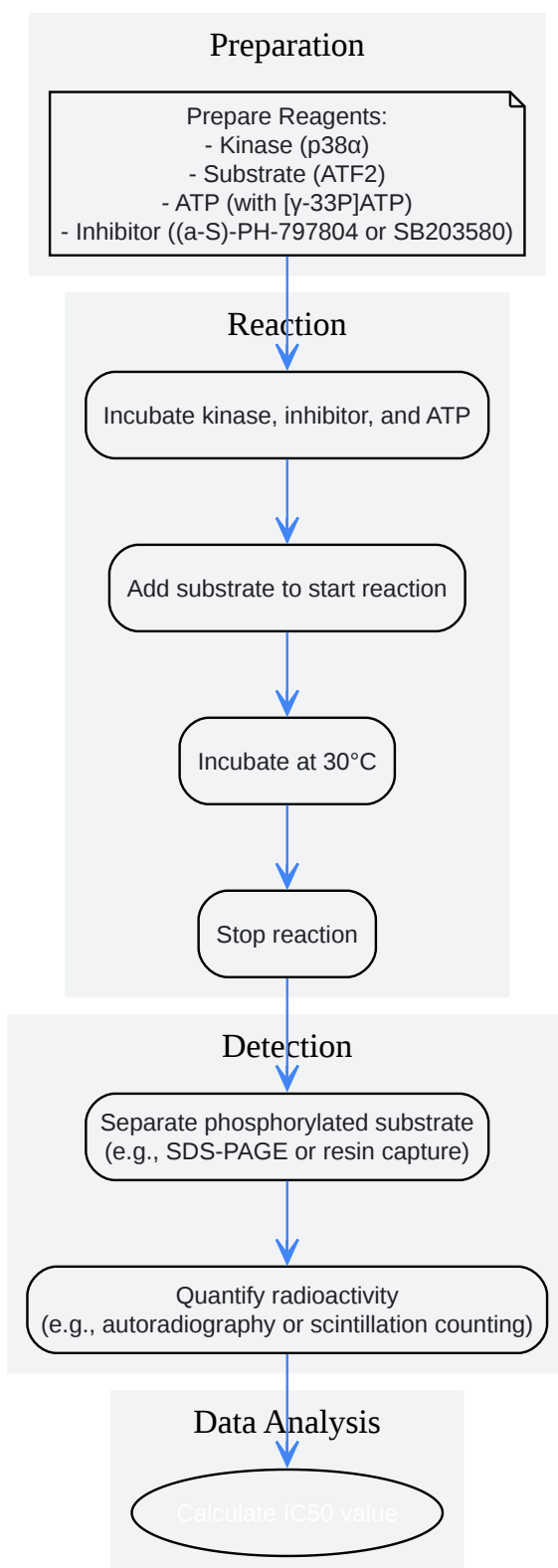
Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.



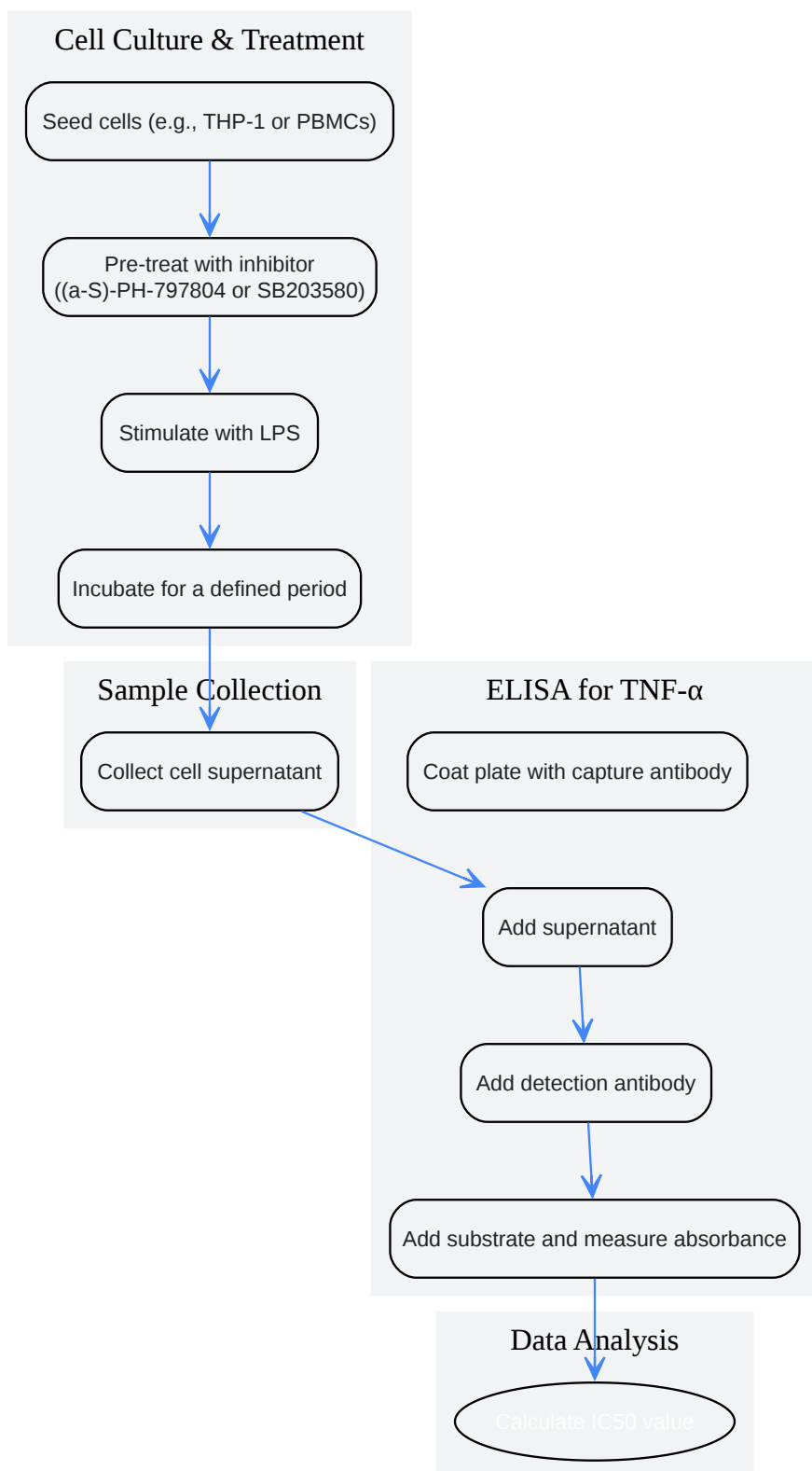
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Caption: The p38 MAPK signaling cascade and points of inhibition.



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Caption: Workflow for a radioactive p38 MAPK kinase inhibition assay.



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